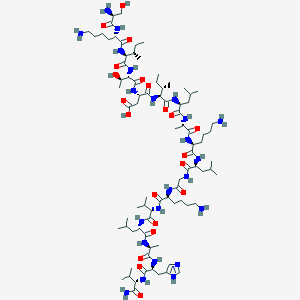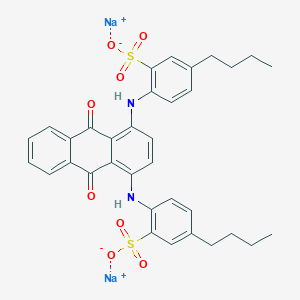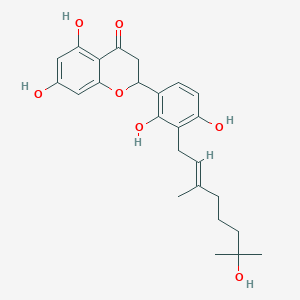
Mortatarin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mortatarin F is a prenylated flavonoid derived from mulberry leaves. It functions as an α-glucosidase inhibitor with an IC50 value of 8.7 μM, making it pertinent for hypoglycemic research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mortatarin F is typically isolated from natural sources, specifically mulberry leaves. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound . Detailed synthetic routes for this compound are not widely documented, as it is primarily obtained through natural extraction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from mulberry leaves, followed by purification processes such as high-performance liquid chromatography (HPLC). The scalability of this process depends on the availability of raw materials and the efficiency of the extraction and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Mortatarin F undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.
Reduction: Reduction reactions can alter the double bonds within the compound.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavonoids. Substitution reactions can produce various esters and ethers.
Applications De Recherche Scientifique
Mortatarin F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of prenylated flavonoids in various chemical reactions.
Biology: Investigated for its role in inhibiting α-glucosidase, which is crucial for carbohydrate metabolism.
Medicine: Explored for its potential in managing diabetes due to its hypoglycemic effects
Mécanisme D'action
Mortatarin F exerts its effects primarily by inhibiting the enzyme α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting α-glucosidase, this compound slows down the absorption of glucose, thereby helping to regulate blood sugar levels . The molecular targets and pathways involved include the binding of this compound to the active site of α-glucosidase, preventing its normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with antioxidant properties and potential hypoglycemic effects.
Kaempferol: A flavonoid known for its anti-inflammatory and antioxidant activities.
Rutin: A glycoside of quercetin with similar biological activities.
Uniqueness of Mortatarin F
This compound is unique due to its prenylated structure, which enhances its ability to interact with biological membranes and enzymes. This structural feature may contribute to its potent α-glucosidase inhibitory activity compared to other flavonoids .
Propriétés
Formule moléculaire |
C25H30O7 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
2-[2,4-dihydroxy-3-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H30O7/c1-14(5-4-10-25(2,3)31)6-7-16-18(27)9-8-17(24(16)30)21-13-20(29)23-19(28)11-15(26)12-22(23)32-21/h6,8-9,11-12,21,26-28,30-31H,4-5,7,10,13H2,1-3H3/b14-6+ |
Clé InChI |
YYMKFRHFRUBDNU-MKMNVTDBSA-N |
SMILES isomérique |
C/C(=C\CC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/CCCC(C)(C)O |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)CCCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
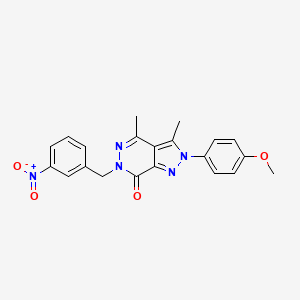
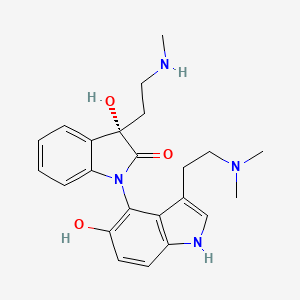

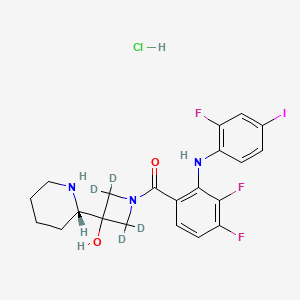
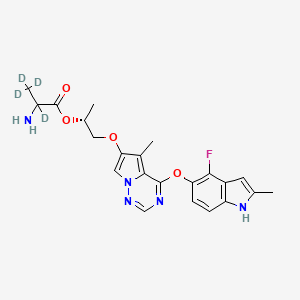
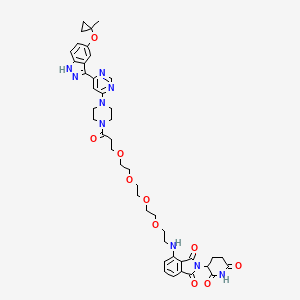
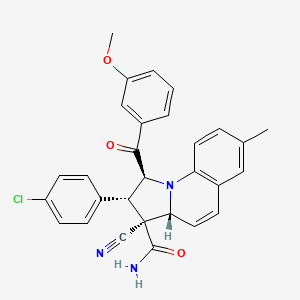
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

